N,4-dimethylcyclohexan-1-amine chemical properties
N,4-dimethylcyclohexan-1-amine chemical properties
An In-Depth Technical Guide to the Chemical Properties of N,4-dimethylcyclohexan-1-amine
Executive Summary
N,4-dimethylcyclohexan-1-amine is a disubstituted cyclic secondary amine with significant potential as a versatile building block in synthetic organic chemistry and drug discovery. Its structure, characterized by a cyclohexane scaffold, an N-methylated amine, and a methyl group at the 4-position, gives rise to critical stereochemical considerations that fundamentally influence its physical properties, spectroscopic signature, and chemical reactivity. This guide provides a comprehensive technical overview of N,4-dimethylcyclohexan-1-amine, intended for researchers, chemists, and drug development professionals. We will delve into its stereoisomerism, conformational analysis, principal synthetic methodologies, detailed spectroscopic characterization, and key chemical properties, offering field-proven insights into its handling and application.
Molecular Structure and Stereoisomerism
Chemical Identity
N,4-dimethylcyclohexan-1-amine is a secondary amine with the molecular formula C₈H₁₇N and a molecular weight of approximately 127.23 g/mol .[1] Its structure consists of a cyclohexane ring substituted with a methylamino group at position 1 and a methyl group at position 4.
| Property | Value | Source |
| IUPAC Name | N,4-dimethylcyclohexan-1-amine | PubChem[1] |
| CAS Number | 90226-23-6 | PubChem[1] |
| Molecular Formula | C₈H₁₇N | PubChem[1] |
| Molecular Weight | 127.23 g/mol | PubChem[1] |
| Canonical SMILES | CC1CCC(CC1)NC | PubChem[1] |
| InChIKey | YBPHGVBAJQGYDH-UHFFFAOYSA-N | PubChem[1] |
The Critical Role of Stereochemistry: Cis and Trans Isomers
The substitution pattern on the cyclohexane ring gives rise to two distinct diastereomers: cis-N,4-dimethylcyclohexan-1-amine and trans-N,4-dimethylcyclohexan-1-amine. The spatial relationship between the methylamino group and the 4-methyl group dictates the isomer's overall shape, energy, and reactivity.
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cis-isomer: Both the methylamino and the 4-methyl groups are on the same face of the cyclohexane ring.
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trans-isomer: The methylamino and the 4-methyl groups are on opposite faces of the ring.
This stereoisomerism is not trivial; it has profound consequences for the molecule's interaction with other chiral molecules, such as biological receptors or chiral catalysts, making the separation and characterization of each isomer essential for applications in drug development.
Conformational Analysis
Cyclohexane rings exist predominantly in a low-energy chair conformation. For N,4-dimethylcyclohexan-1-amine, the stability of each isomer is determined by the energetic penalty of placing bulky substituents in the more sterically hindered axial position versus the less hindered equatorial position.
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Trans Isomer: The most stable conformation is the di-equatorial chair, where both the large methylamino group and the 4-methyl group occupy equatorial positions. This minimizes unfavorable 1,3-diaxial interactions.
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Cis Isomer: The cis isomer must have one substituent in an axial position and one in an equatorial position. Since the methylamino group is generally considered bulkier than the methyl group, the preferred conformation will place the methylamino group in the equatorial position and the 4-methyl group in the axial position. This results in the cis isomer being energetically less stable than the trans isomer due to remaining 1,3-diaxial strain.[2]
Caption: Relationship and relative stability of cis and trans isomers.
Synthesis and Purification
Primary Synthetic Pathway: Reductive Amination
The most direct and widely applicable method for synthesizing N,4-dimethylcyclohexan-1-amine is the reductive amination of 4-methylcyclohexanone. This two-step, one-pot reaction offers high yields and uses readily available starting materials.
Causality Behind Experimental Choices:
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Reactants: 4-methylcyclohexanone is the keto-scaffold. Methylamine is the nitrogen source.
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Mechanism: The reaction first involves the formation of an intermediate imine (or enamine), which is then reduced in situ to the final secondary amine.
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Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent. It is mild enough not to reduce the starting ketone, selectively reducing the protonated imine intermediate. This selectivity prevents the side-reaction of ketone reduction to 4-methylcyclohexanol, thus improving the purity and yield of the desired amine. Other agents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation can also be used.
Caption: General workflow for the synthesis of N,4-dimethylcyclohexan-1-amine.
Detailed Experimental Protocol: Reductive Amination
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
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Reaction Setup: To a round-bottom flask charged with 4-methylcyclohexanone (1.0 eq) in an appropriate solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a solution of methylamine (1.5-2.0 eq, e.g., 40% in H₂O or 2.0 M in THF).
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Imine Formation: Stir the mixture at room temperature for 1-2 hours. Acetic acid (1.1 eq) can be added to catalyze imine formation.
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Reduction: Cool the mixture in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature remains below 10 °C.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.
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Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Adjust the pH to >11 with 1 M NaOH to ensure the amine is in its free base form.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil, a mixture of cis and trans isomers, can be purified by flash column chromatography on silica gel.
Physicochemical Properties
| Property | Predicted/Analog-Based Value | Notes |
| Boiling Point | ~160-175 °C (at 760 mmHg) | Based on analogs like 4,4-dimethylcyclohexan-1-amine (160.5 °C)[3] and N,N-dimethylcyclohexylamine (~170 °C).[4] |
| Density | ~0.84-0.90 g/cm³ | Based on analogs.[3][4] |
| Solubility | Sparingly soluble in water; soluble in common organic solvents. | N,N-dimethylcyclohexylamine is noted as being essentially insoluble in water. |
| pKa | ~10.5 - 11.0 | Typical for a secondary dialkylamine. |
| Odor | Strong, fishy, amine/ammonia-like. | A common characteristic of volatile amines.[5] |
Spectroscopic Characterization
Spectroscopy is essential for confirming the structure and distinguishing between isomers.
Infrared (IR) Spectroscopy
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N-H Stretch: A single, sharp to moderately broad absorption band is expected in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine.[6][7] This peak is crucial for distinguishing it from a primary amine (which would show two peaks) or a tertiary amine (which would show none).
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C-H Stretch: Aliphatic C-H stretching bands will appear just below 3000 cm⁻¹.
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N-H Bend: An N-H bending vibration may be observed around 1500-1600 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation and for differentiating the cis and trans isomers based on the chemical shifts and coupling constants of the ring protons.
| Proton/Carbon | Expected ¹H NMR Shift (δ, ppm) | Expected ¹³C NMR Shift (δ, ppm) | Key Insights |
| N-H | 1.0 - 2.5 (broad singlet) | - | Disappears upon D₂O shake.[7] |
| N-CH₃ | 2.2 - 2.6 (singlet, 3H) | ~30 - 35 | Distinctive N-methyl signal.[6][7] |
| C4-CH₃ | 0.8 - 1.0 (doublet, 3H) | ~20 - 25 | Coupled to the C4 proton. |
| H1 (CH-N) | 2.5 - 3.0 (multiplet) | ~55 - 65 | Deshielded by the adjacent nitrogen atom.[7] |
| Ring CH/CH₂ | 1.0 - 2.0 (complex multiplets) | ~25 - 45 | Axial vs. equatorial protons will have different shifts and coupling constants, allowing for isomer differentiation. |
Mass Spectrometry (MS)
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Nitrogen Rule: The molecular ion peak (M⁺) will have an odd m/z value, consistent with the presence of one nitrogen atom.[7] For C₈H₁₇N, the exact mass is 127.136.[1]
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Fragmentation: The dominant fragmentation pathway for acyclic amines is α-cleavage, involving the breaking of a C-C bond adjacent to the nitrogen.[7] For N,4-dimethylcyclohexan-1-amine, this would lead to the loss of an alkyl radical from the ring, resulting in a resonance-stabilized iminium cation. The fragmentation pattern can be complex due to the cyclic structure.
Chemical Reactivity and Applications
N,4-dimethylcyclohexan-1-amine exhibits reactivity typical of a secondary amine.
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Basicity: As a Lewis base, it readily reacts with protic acids to form ammonium salts. This property is crucial for its extraction and purification.
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Nucleophilicity: The lone pair on the nitrogen atom makes it a potent nucleophile. It can undergo:
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Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Alkylation: Reaction with alkyl halides to form tertiary amines.
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Arylation: Participation in coupling reactions (e.g., Buchwald-Hartwig amination) to form N-aryl derivatives.
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Its bifunctional nature and defined stereochemistry make it a valuable scaffold or intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents where specific 3D orientations are required for biological activity.
Safety and Handling
N,4-dimethylcyclohexan-1-amine, like similar aliphatic amines, should be handled with care, assuming it possesses significant hazards.
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Hazards: Expected to be corrosive and capable of causing severe skin burns and eye damage.[4][5][8] It is likely harmful if swallowed or inhaled. Vapors may be flammable.[9]
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, splash goggles, and a lab coat are mandatory. All manipulations should be performed in a well-ventilated chemical fume hood.[9]
-
Storage: Store in a cool, dry, well-ventilated area away from acids and strong oxidizing agents.[9] Keep the container tightly sealed.
Conclusion
N,4-dimethylcyclohexan-1-amine is a structurally rich molecule whose chemical properties are dominated by the interplay of its secondary amine functionality and the stereochemistry of its disubstituted cyclohexane ring. A thorough understanding of its synthesis, conformational preferences, and spectroscopic signatures is paramount for its effective use in research and development. The ability to synthesize and isolate its distinct cis and trans isomers opens avenues for its application as a chiral auxiliary or a key structural motif in the rational design of new chemical entities.
References
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MOLBASE. (n.d.). 4,4-dimethylcyclohexan-1-amine | 20615-18-3. Retrieved from [Link]
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PubChem. (n.d.). 4,4-Dimethylcyclohexan-1-amine. Retrieved from [Link]
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PubChem. (n.d.). N,4-Dimethylcyclohexanamine. Retrieved from [Link]
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Chemtron Supply Corporation. (2015). Safety Data Sheet. Retrieved from [Link]
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NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
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Ataman Kimya. (n.d.). DIMETHYLCYCLOHEXYLAMINE. Retrieved from [Link]
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OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Cyclic compound. Retrieved from [Link]
- Google Patents. (n.d.). CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.
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